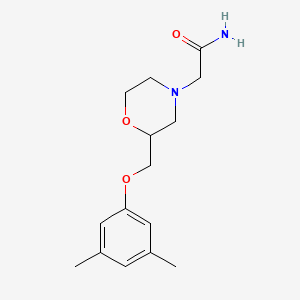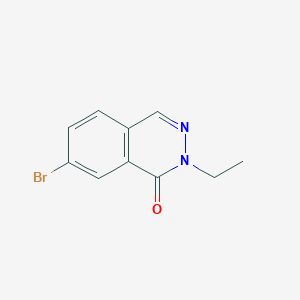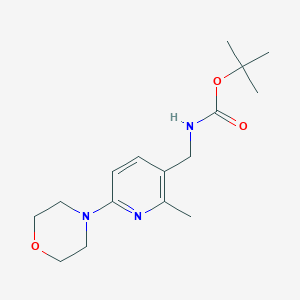
2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
La preparación de 2-(2-((3,5-Dimetilfenoxi)metil)morfolino)acetamida implica rutas sintéticas que normalmente incluyen la reacción de 3,5-dimetilfenol con formaldehído para formar cloruro de 3,5-dimetilfenoximetilo. Este intermedio luego reacciona con morfolina para producir el compuesto deseado. Las condiciones de reacción a menudo implican el uso de solventes como diclorometano y catalizadores como trietilamina para facilitar la reacción .
Análisis De Reacciones Químicas
2-(2-((3,5-Dimetilfenoxi)metil)morfolino)acetamida se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con compuestos halogenados en presencia de una base como el hidróxido de sodio.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
2-(2-((3,5-Dimetilfenoxi)metil)morfolino)acetamida tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se utiliza en estudios que involucran la inhibición enzimática y la unión de proteínas.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(2-((3,5-Dimetilfenoxi)metil)morfolino)acetamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo o al sitio alostérico, evitando así la unión del sustrato y la posterior catálisis. Las vías involucradas en su mecanismo de acción dependen del contexto biológico específico en el que se utiliza .
Comparación Con Compuestos Similares
2-(2-((3,5-Dimetilfenoxi)metil)morfolino)acetamida se puede comparar con compuestos similares como:
- 2-(2-((3,5-Dimetilfenoxi)metil)piperidino)acetamida
- 2-(2-((3,5-Dimetilfenoxi)metil)pirrolidino)acetamida
Estos compuestos comparten similitudes estructurales pero difieren en sus estructuras de anillo (morfolina, piperidina y pirrolidina), lo que puede influir en su reactividad química y actividad biológica. El anillo de morfolina único en 2-(2-((3,5-Dimetilfenoxi)metil)morfolino)acetamida contribuye a sus propiedades y aplicaciones distintivas .
Propiedades
Fórmula molecular |
C15H22N2O3 |
|---|---|
Peso molecular |
278.35 g/mol |
Nombre IUPAC |
2-[2-[(3,5-dimethylphenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C15H22N2O3/c1-11-5-12(2)7-13(6-11)20-10-14-8-17(3-4-19-14)9-15(16)18/h5-7,14H,3-4,8-10H2,1-2H3,(H2,16,18) |
Clave InChI |
XYJWIFLOEWDFHV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792128.png)
![6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11792131.png)


![2-(4-Fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B11792147.png)





![2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11792187.png)
![2-Chloro-4-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11792198.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11792200.png)
![Methyl 4-cyclopropyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B11792203.png)
